
1, 1,4-Bis(2-chloroethyl)-, diethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,4-Bis(2-chloroethyl)-, diethanesulfonate is a chemical compound with the molecular formula C10H12Cl2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chloroethyl groups attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4-Bis(2-chloroethyl)-, diethanesulfonate typically involves the reaction of 1,4-benzenediethanol with thionyl chloride to form 1,4-bis(2-chloroethyl)benzene. This intermediate is then reacted with ethanesulfonic acid under specific conditions to yield the final product . The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 1,1,4-Bis(2-chloroethyl)-, diethanesulfonate involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial production may also involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .
化学反应分析
Types of Reactions
1,1,4-Bis(2-chloroethyl)-, diethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloroethyl groups to ethyl groups.
Substitution: The chloroethyl groups can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, ethyl-substituted derivatives, and various substituted benzene derivatives. These products have diverse applications in different fields .
科学研究应用
1,1,4-Bis(2-chloroethyl)-, diethanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1,4-Bis(2-chloroethyl)-, diethanesulfonate involves its interaction with molecular targets and pathways. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s ability to undergo substitution reactions allows it to modify proteins, DNA, and other biomolecules, which can result in antimicrobial or anticancer activities .
相似化合物的比较
Similar Compounds
1,4-Bis(2-chloroethyl)benzene: Similar structure but lacks the ethanesulfonate groups.
1,4-Bis(2-chloroethylthio)butane: Contains sulfur atoms instead of benzene ring.
1,4-Diazabicyclo[2.2.1]heptane derivatives: Different core structure but similar functional groups
Uniqueness
1,1,4-Bis(2-chloroethyl)-, diethanesulfonate is unique due to the presence of both chloroethyl and ethanesulfonate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
77628-03-6 |
|---|---|
分子式 |
C11H23Cl2N2O3S+ |
分子量 |
334.3 g/mol |
IUPAC 名称 |
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;ethanesulfonate |
InChI |
InChI=1S/C9H18Cl2N2.C2H6O3S/c10-1-3-12-5-7-13(9-12,4-2-11)8-6-12;1-2-6(3,4)5/h1-9H2;2H2,1H3,(H,3,4,5)/q+2;/p-1 |
InChI 键 |
WDYVWEXUYUIEED-UHFFFAOYSA-M |
规范 SMILES |
CCS(=O)(=O)[O-].C1C[N+]2(CC[N+]1(C2)CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


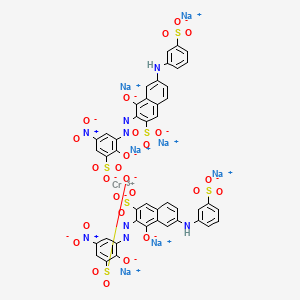
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)
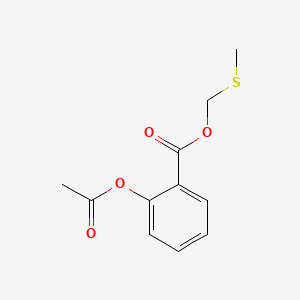

![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)

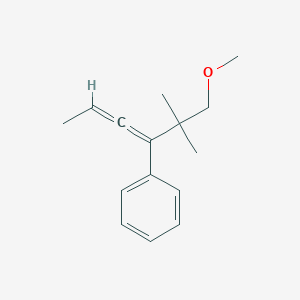
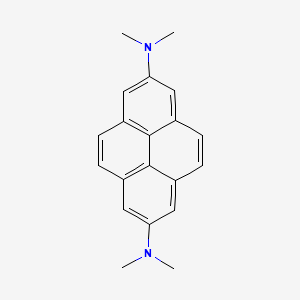
![9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14453169.png)

![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)

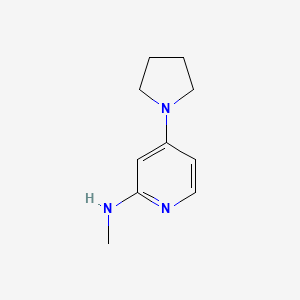
![N-[3-(Dihexylamino)phenyl]acetamide](/img/structure/B14453200.png)
